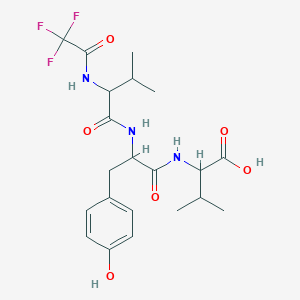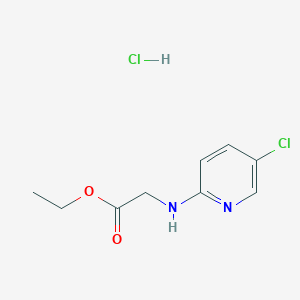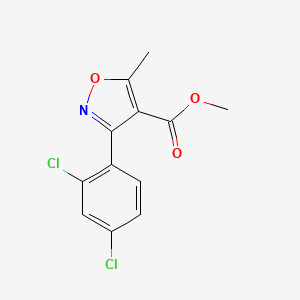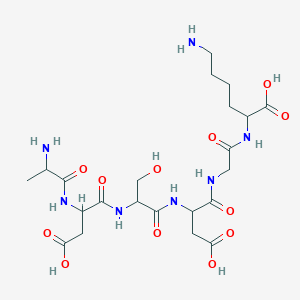
Tfa-DL-Val-DL-Tyr-DL-Val-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tfa-DL-Val-DL-Tyr-DL-Val-OH involves the stepwise coupling of the amino acids valine and tyrosine. The process typically begins with the protection of the amino groups using a trifluoroacetyl group. The protected amino acids are then coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The final product is obtained by deprotecting the amino groups and purifying the compound through techniques like high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The use of advanced technologies like microwave-assisted peptide synthesis can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tfa-DL-Val-DL-Tyr-DL-Val-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: The trifluoroacetyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Dopaquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted peptides depending on the nucleophile used.
Scientific Research Applications
Tfa-DL-Val-DL-Tyr-DL-Val-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in inhibiting elastase and its effects on skin elasticity and firmness.
Medicine: Explored for potential therapeutic applications in skin aging and related conditions.
Industry: Widely used in the cosmetic industry for its anti-aging properties
Mechanism of Action
The mechanism of action of Tfa-DL-Val-DL-Tyr-DL-Val-OH involves the inhibition of elastase, an enzyme responsible for the degradation of elastin in the skin. By inhibiting elastase, the compound helps maintain skin elasticity and firmness. Additionally, it regulates the production of progerin, a protein associated with cellular aging, thereby prolonging cell life and delaying senescence .
Comparison with Similar Compounds
Similar Compounds
Tfa-DL-Val-DL-Tyr-DL-Val-OH: Known for its anti-aging properties.
Glycyl-glycyl-L-valine: Another tripeptide with different amino acid composition.
H-Tyr-Gly-OH: A dipeptide with tyrosine and glycine residues.
Uniqueness
This compound is unique due to its trifluoroacetyl group, which enhances its stability and bioavailability. Its specific sequence of valine and tyrosine residues also contributes to its potent elastase inhibitory activity, making it particularly effective in anti-aging applications .
Properties
Molecular Formula |
C21H28F3N3O6 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
2-[[3-(4-hydroxyphenyl)-2-[[3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C21H28F3N3O6/c1-10(2)15(27-20(33)21(22,23)24)18(30)25-14(9-12-5-7-13(28)8-6-12)17(29)26-16(11(3)4)19(31)32/h5-8,10-11,14-16,28H,9H2,1-4H3,(H,25,30)(H,26,29)(H,27,33)(H,31,32) |
InChI Key |
SAVSLMGBKQKUAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-[1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B12097896.png)

![58-(3-amino-3-oxopropyl)-87-(2-aminopropanoylamino)-76-benzyl-7,22,52-tri(butan-2-yl)-4,34,37,64-tetrakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-46-(1-hydroxyethyl)-40,55,90-tris[(4-hydroxyphenyl)methyl]-70-(1H-indol-3-ylmethyl)-16,25,73-trimethyl-67-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-84,85,94,95,98,99-hexathia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.419,79.09,13]hectane-82-carboxylic acid](/img/structure/B12097914.png)


![[(2-Bromo-5-fluorophenyl)methyl]hydrazine](/img/structure/B12097928.png)
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12097941.png)





